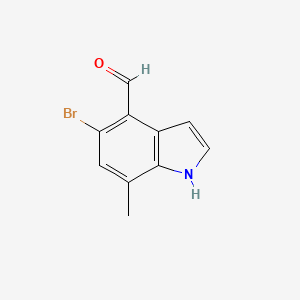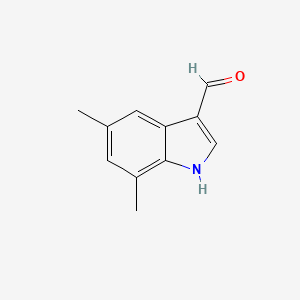
5,7-Dimethyl-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dimethyl-1H-indole-3-carbaldehyde is a chemical compound with the linear formula C11H11NO . It is a pale-yellow to yellow-brown solid . It is a derivative of the indole family, which are ideal precursors for the synthesis of active molecules .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C11H11NO/c1-7-3-8(2)11-10(4-7)9(6-13)5-12-11/h3-6,12H,1-2H3 . This indicates the presence of two methyl groups at the 5th and 7th positions of the indole ring and a carbaldehyde group at the 3rd position . Chemical Reactions Analysis
Indole derivatives, including this compound, have reactivity typical of aromatic aldehydes . They can be easily oxidized to corresponding carboxylic acids . They also participate in various reactions to generate biologically active structures .Physical And Chemical Properties Analysis
This compound has a molecular weight of 173.21 . It is a pale-yellow to yellow-brown solid .科学研究应用
5,7-Dimethyl-1H-indole-3-carbaldehyde has been used in a wide range of scientific research applications. For example, it has been used to study the structure and function of proteins, and to study the mechanisms of action of various drugs. This compound has also been used to study the biochemical and physiological effects of various compounds, including those related to cancer, inflammation, and oxidative stress. In addition, this compound has been used to study the effects of environmental toxins on organisms, and to study the effects of various drugs on the central nervous system.
作用机制
Target of Action
5,7-Dimethyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . .
Mode of Action
The mode of action of this compound involves its role as a precursor in the synthesis of biologically active structures . It is used in multicomponent reactions (MCRs), which offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .
Biochemical Pathways
It’s known that indole derivatives are found in many natural products like indole alkaloids, fungal, and marine organisms . They play a significant role in cell biology and have various biological activities .
Result of Action
It’s known that indole derivatives possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
实验室实验的优点和局限性
The main advantage of using 5,7-Dimethyl-1H-indole-3-carbaldehyde in laboratory experiments is that it is a relatively stable compound, and can be easily synthesized. In addition, this compound can be used in a wide range of experiments, including those related to protein structure and function, drug mechanisms of action, and biochemical and physiological effects. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in water, which can limit its use in certain experiments. In addition, this compound is not very stable in the presence of light or heat, which can also limit its use in certain experiments.
未来方向
There are a number of possible future directions for the use of 5,7-Dimethyl-1H-indole-3-carbaldehyde. For example, further research could be conducted to explore the effects of this compound on other biochemical and physiological processes, such as metabolism, cell signaling, and gene expression. In addition, further research could be conducted to explore the effects of this compound on the central nervous system, as well as its potential use in the treatment of various diseases. Finally, further research could be conducted to explore the potential use of this compound in the development of new drugs and therapies.
合成方法
5,7-Dimethyl-1H-indole-3-carbaldehyde is synthesized through the condensation of 4-methyl-1H-indole-3-carbaldehyde with 2-methyl-2-pentanone in the presence of an acid catalyst, such as hydrochloric acid. The reaction is exothermic, and the product is purified by recrystallization from ethanol.
属性
IUPAC Name |
5,7-dimethyl-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-8(2)11-10(4-7)9(6-13)5-12-11/h3-6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFXUBUXUOZLJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CN2)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


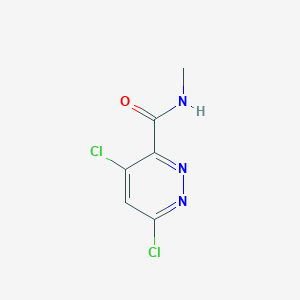
![4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furo[3,2-c]pyridine](/img/structure/B6357529.png)
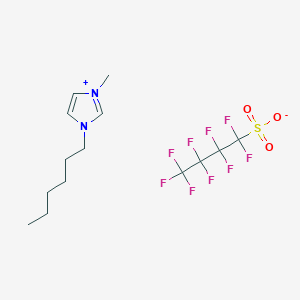
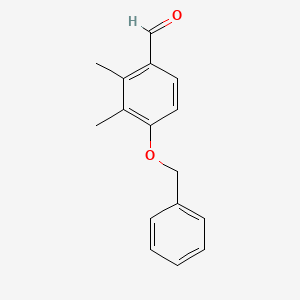


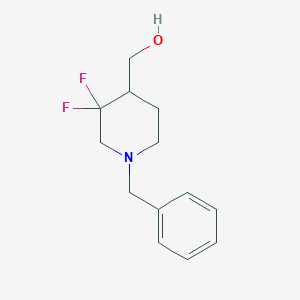

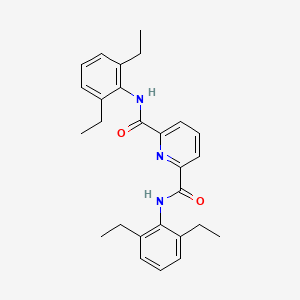

![4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6357584.png)
